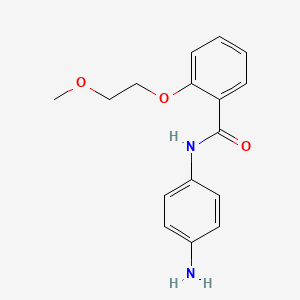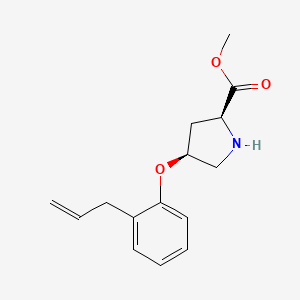
5-Benzyl-2-methoxybenzaldehyde
Übersicht
Beschreibung
5-Benzyl-2-methoxybenzaldehyde, also known as benzyl vanillin, is a versatile compound. It has a molecular weight of 226.27 . The IUPAC name for this compound is 5-benzyl-2-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 5-Benzyl-2-methoxybenzaldehyde is1S/C15H14O2/c1-17-15-8-7-13 (10-14 (15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 . This code provides a detailed representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
5-Benzyl-2-methoxybenzaldehyde has a boiling point of 229-230° Torr and a melting point of 55 . The compound’s density and other physical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
- Researchers use 2-Hydroxy-5-methoxybenzaldehyde (a close analog) to study the electroantennogram response of insects (e.g., vine weevils) to volatile plant compounds. This research helps understand insect behavior and develop pest control strategies .
- The benzylic position (adjacent to a benzene ring) is reactive. 5-Benzyl-2-methoxybenzaldehyde undergoes reactions such as oxidation, reduction, and halogenation at this site. These transformations are valuable in synthetic chemistry and drug discovery .
Electroantennogram Studies
Benzylic Position Reactions
Wirkmechanismus
Target of Action
5-Benzyl-2-methoxybenzaldehyde, a type of benzaldehyde, primarily targets the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell, protecting it from oxidative stress .
Mode of Action
5-Benzyl-2-methoxybenzaldehyde disrupts the cellular antioxidation systems of fungi . It acts as a redox cycler, destabilizing cellular redox homeostasis and inhibiting microbial growth . This compound can also serve as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The disruption of cellular antioxidation systems by 5-Benzyl-2-methoxybenzaldehyde leads to an imbalance in the redox state of the cell . This imbalance can trigger a cascade of reactions that ultimately lead to cell death
Pharmacokinetics
Like other benzaldehydes, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . Its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics.
Result of Action
The primary result of the action of 5-Benzyl-2-methoxybenzaldehyde is the inhibition of fungal growth . By disrupting cellular antioxidation systems, it induces oxidative stress within the fungal cell, leading to cell death . This makes it a potential candidate for use in antifungal treatments.
Eigenschaften
IUPAC Name |
5-benzyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-7-13(10-14(15)11-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTMQLWQYZVDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1532740.png)


![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)


![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)




![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)
